REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH2:4][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:6].O[Li].O.C(Cl)[Cl:19]>CO.O>[ClH:19].[CH2:7]([N:5]([CH2:4][C:3]([OH:14])=[O:2])[CH3:6])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
COC(CN(C)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
LiOH hydrate
|
Quantity
|
8.23 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
WASH
|
Details
|
The reaction solution was washed 1×50 mL of Et2O
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated to dryness under high vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with EtOH (200 mL)
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield a white cystalline solid that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N(C)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |